molecular formula C19H28O2 B075802 5alpha-Androstane-2,11-dione CAS No. 1449-57-6

5alpha-Androstane-2,11-dione

Cat. No. B075802
CAS RN: 1449-57-6
M. Wt: 288.4 g/mol
InChI Key: XEKQPALUTJONKX-WWOGELLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstane-2,11-dione, also known as androstenedione, is a steroid hormone that is produced in the adrenal glands and gonads. It is a precursor to both testosterone and estrogen and has been the subject of much research due to its potential applications in the fields of medicine and sports.

Mechanism Of Action

Androstenedione acts as a precursor to both testosterone and estrogen. It is converted into testosterone by the enzyme 17beta-hydroxysteroid dehydrogenase, which is found in the testes and prostate gland. It is also converted into estrogen by the enzyme aromatase, which is found in the ovaries, testes, and adipose tissue.

Biochemical And Physiological Effects

Androstenedione has been shown to have a number of biochemical and physiological effects. It has been found to increase muscle mass and strength, improve athletic performance, and enhance recovery from exercise. It has also been shown to have anti-cancer properties and may help to prevent the development of certain types of cancer.

Advantages And Limitations For Lab Experiments

Androstenedione has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. However, it is also a precursor to other steroid hormones, which can make it difficult to isolate and study its effects in isolation.

Future Directions

There are a number of future directions for research on 5alpha-Androstane-2,11-dioneone. One area of interest is its potential as a treatment for cancer. Another area of interest is its potential as a performance-enhancing drug in sports. Additionally, there is interest in developing new synthetic analogs of 5alpha-Androstane-2,11-dioneone that may have improved therapeutic properties.

Synthesis Methods

Androstenedione can be synthesized from cholesterol through a series of enzymatic reactions that occur in the adrenal glands and gonads. It can also be synthesized in the laboratory using chemical reactions.

Scientific Research Applications

Androstenedione has been studied for its potential applications in a variety of areas, including cancer treatment, sports performance enhancement, and as a precursor for the synthesis of other steroid hormones.

properties

CAS RN

1449-57-6

Product Name

5alpha-Androstane-2,11-dione

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,11-dione

InChI

InChI=1S/C19H28O2/c1-18-9-3-4-15(18)14-8-6-12-5-7-13(20)10-19(12,2)17(14)16(21)11-18/h12,14-15,17H,3-11H2,1-2H3/t12-,14+,15+,17-,18+,19+/m1/s1

InChI Key

XEKQPALUTJONKX-WWOGELLMSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCC(=O)C[C@@]4([C@H]3C(=O)C2)C

SMILES

CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C

Canonical SMILES

CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C

synonyms

5α-Androstane-2,11-dione

Origin of Product

United States

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